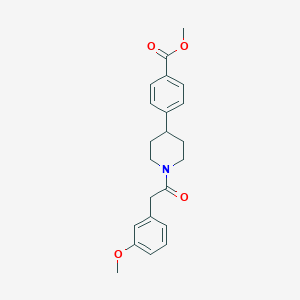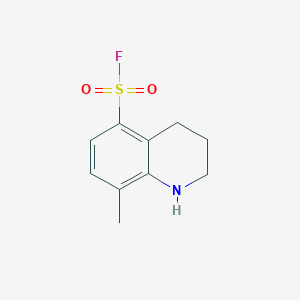![molecular formula C25H31NO2 B2547416 N-[(E)-1,3-ベンゾジオキソール-5-イルメチリデン]-4-(4-ペンチルシクロヘキシル)アニリン CAS No. 477890-22-5](/img/structure/B2547416.png)
N-[(E)-1,3-ベンゾジオキソール-5-イルメチリデン]-4-(4-ペンチルシクロヘキシル)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline is a complex organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety linked to a cyclohexyl aniline derivative, which contributes to its distinctive chemical properties.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and optical properties.
Biology: It has shown promise in biological studies, particularly in the development of new drugs targeting specific enzymes and receptors.
Medicine: Preclinical and clinical trials have explored its potential therapeutic benefits, including its efficacy and safety in treating certain diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
準備方法
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Synthesis of the Cyclohexyl Aniline Derivative: The cyclohexyl aniline derivative is prepared by reacting 4-pentylcyclohexanone with aniline in the presence of a reducing agent.
Condensation Reaction: The final step involves the condensation of the benzodioxole moiety with the cyclohexyl aniline derivative under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.
化学反応の分析
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the imine group to an amine.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and electrophiles such as halogens or nitro groups. Major products formed from these reactions include quinones, amines, and substituted benzodioxole derivatives.
作用機序
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
類似化合物との比較
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activity.
2-[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]aminoacetic acid: This compound also features a benzodioxole ring and has been explored for its biological activities.
The uniqueness of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various applications.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[4-(4-pentylcyclohexyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO2/c1-2-3-4-5-19-6-9-21(10-7-19)22-11-13-23(14-12-22)26-17-20-8-15-24-25(16-20)28-18-27-24/h8,11-17,19,21H,2-7,9-10,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZHAAUKUUOBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2547335.png)


![3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea](/img/structure/B2547339.png)
![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)
![1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene](/img/structure/B2547345.png)
![7-(2-hydroxyethyl)-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2547347.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2547349.png)

![N-(4-ethylphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2547352.png)



